methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate

Catalog No.
S14598734
CAS No.
M.F
C19H29NO5
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-me...

Product Name

methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate

IUPAC Name

methyl 2-[4-[(2S)-2-methylbutoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H29NO5/c1-7-13(2)12-24-15-10-8-14(9-11-15)16(17(21)23-6)20-18(22)25-19(3,4)5/h8-11,13,16H,7,12H2,1-6H3,(H,20,22)/t13-,16?/m0/s1

InChI Key

NQDULTJQWXDQGJ-KNVGNIICSA-N

Canonical SMILES

CCC(C)COC1=CC=C(C=C1)C(C(=O)OC)NC(=O)OC(C)(C)C

Isomeric SMILES

CC[C@H](C)COC1=CC=C(C=C1)C(C(=O)OC)NC(=O)OC(C)(C)C

Methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate is a complex organic compound with the molecular formula C19H29NO5C_{19}H_{29}NO_{5} and a molar mass of approximately 351.44 g/mol. This compound is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used in organic synthesis to protect amines during

The chemical reactivity of methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate can be attributed to its functional groups:

  • Hydrolysis: The methyl ester can undergo hydrolysis in the presence of water or an acid/base catalyst to yield the corresponding carboxylic acid and methanol.
  • Deprotection: The tert-butoxycarbonyl protecting group can be removed under acidic conditions, allowing for the generation of free amine functionality.
  • Aminolysis: The compound can react with nucleophiles, such as amines, leading to the formation of new amide bonds.

These reactions are crucial for its utility in synthetic organic chemistry, particularly in drug development processes.

While specific biological activity data for methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate is limited, compounds with similar structures often exhibit significant biological properties. The presence of an amino group suggests potential interactions with biological targets such as enzymes or receptors. Further studies would be necessary to elucidate its pharmacological profile.

The synthesis of methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate typically involves several steps:

  • Protection of Amine: The amine is protected using tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl derivative.
  • Esterification: The protected amine is then reacted with an appropriate acylating agent, such as methyl acetate, under acidic or basic conditions to form the ester.
  • Chiral Resolution: If necessary, chiral resolution techniques may be employed to isolate the desired enantiomer.

These methods highlight the compound's relevance in asymmetric synthesis and its application in creating biologically active molecules.

Methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing pharmaceuticals, particularly those requiring chiral centers.
  • Organic Synthesis: Utilized in various synthetic pathways due to its functional groups.
  • Research: Employed in studies exploring amino acid derivatives and their biological properties.

Interaction studies involving this compound could focus on its binding affinity to specific biological targets or enzymes. Given its structural characteristics, it may interact with receptors involved in metabolic pathways or cellular signaling. Investigating these interactions could provide insights into its potential therapeutic applications.

Several compounds share structural similarities with methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate. Here are some notable examples:

Compound NameCAS NumberStructural Features
Methyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetate112918-77-1Lacks the chiral center; simpler structure
Methyl (2S)-3-amino-2-(butoxycarbonylamino)propanoate188016-54-8Contains a simpler backbone; fewer functional groups
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-pentynoateNot availableFeatures an alkyne; different reactivity profile

Uniqueness

Methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate stands out due to its intricate structure that combines both chiral centers and protective groups, making it particularly useful in asymmetric synthesis and pharmaceutical applications. Its unique combination of functional groups allows for versatile reactivity that can be tailored for various synthetic pathways.

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

351.20457303 g/mol

Monoisotopic Mass

351.20457303 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

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